molecular formula C24H24F3N3O2S B2540491 1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1226443-98-6

1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2540491
CAS RN: 1226443-98-6
M. Wt: 475.53
InChI Key: FQSJACCMTYGKIT-UHFFFAOYSA-N
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Description

The compound "1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone" is a complex organic molecule that appears to be related to various research areas, including electrochemical synthesis, antifungal activity, and green chemistry approaches to molecular synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The electrochemical synthesis approach described in the first paper could potentially be adapted for the synthesis of the compound . The paper discusses the electrochemical oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles to form arylthiobenzazoles . This method could be a starting point for developing a synthesis route for the target compound by selecting appropriate nucleophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a piperidine ring, an imidazole ring, and a trifluoromethoxy group, among other functional groups. The fourth paper provides an example of a related compound with a piperazine ring and a benzothiazole group, whose crystal structure was determined using X-ray diffraction . This suggests that similar analytical techniques could be used to elucidate the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of the compound could be inferred from the second paper, which discusses the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . This indicates that the piperidine moiety in the compound could potentially participate in similar activation reactions, depending on the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The third paper, while not directly related, discusses the antifungal activity of compounds with an imidazole ring, suggesting that the compound might also exhibit biological activity . Additionally, the fourth paper's discussion of green synthesis and characterization techniques, including IR, NMR, and MS, implies that these methods could be used to determine the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Characterization

  • A compound with a piperidine and imidazole structure was synthesized using click chemistry, characterized by spectroscopic methods, and evaluated for its thermal stability and crystal structure. This research highlights the importance of structural analysis in understanding compound properties and potential applications (Govindhan et al., 2017).

Antimicrobial and Antibacterial Activity

  • Piperidine-containing pyrimidine imines and thiazolidinones were synthesized and showed significant antibacterial activity. This suggests the potential of piperidine derivatives in developing new antimicrobial agents (Merugu et al., 2010).

Antiviral and Anticancer Activity

  • Research on piperidine derivatives also extends to antiviral and anticancer applications, where certain compounds demonstrated inhibitory effects against human leukemia cell lines and viruses. This indicates the therapeutic potential of these compounds in treating various diseases (Vinaya et al., 2012).

Catalytic Applications

  • Piperidine compounds have been explored for their catalytic properties in chemical reactions, which is crucial for developing efficient and sustainable chemical processes (Wetzel et al., 2011).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2S/c1-17-5-7-18(8-6-17)21-15-28-23(33-16-22(31)29-13-3-2-4-14-29)30(21)19-9-11-20(12-10-19)32-24(25,26)27/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJACCMTYGKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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